molecular formula C18H18N2O4 B2687100 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1448054-61-2

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2687100
CAS No.: 1448054-61-2
M. Wt: 326.352
InChI Key: SGPKTGMHEOKAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridone-based derivative characterized by a benzofuran-2-yl group linked via a 3-hydroxypropyl chain to a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide core.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20-10-4-6-13(18(20)23)17(22)19-9-8-14(21)16-11-12-5-2-3-7-15(12)24-16/h2-7,10-11,14,21H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPKTGMHEOKAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

    Attachment of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction or other nucleophilic addition reactions.

    Construction of Dihydropyridine Carboxamide: The dihydropyridine ring is often formed through Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The dihydropyridine ring can be reduced to a piperidine ring.

    Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated rings.

    Substitution: Introduction of various functional groups onto the benzofuran ring.

Scientific Research Applications

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the dihydropyridine ring may interact with ion channels or other cellular components, affecting cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridone-Based Carboxamides

Compound Name Core Structure Heterocyclic Substituent Side Chain Features Molecular Weight (g/mol) Key References
Target Compound: N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Benzofuran-2-yl 3-hydroxypropyl linker Not reported -
N-(benzo[d]thiazol-2-yl)-4,6-dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide (7a) 4,6-dimethyl-2-oxo-1-phenylpyridine-3-carboxamide Benzothiazol-2-yl Direct amide linkage (no hydroxy group) Not reported
N-(1H-benzo[d]imidazol-2-yl)-4,6-dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide (7b) 4,6-dimethyl-2-oxo-1-phenylpyridine-3-carboxamide Benzimidazol-2-yl Direct amide linkage (no hydroxy group) Not reported
N-(benzo[d]oxazol-2-yl)-4,6-dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide (7c) 4,6-dimethyl-2-oxo-1-phenylpyridine-3-carboxamide Benzoxazol-2-yl Direct amide linkage (no hydroxy group) Not reported
(S,E)-3-(6-aminopyridin-3-yl)-N-((5-(4-(3-fluoro-3-methylpyrrolidine-1-carbonyl)phenyl)-7-(4-fluorophenyl)benzofuran-2-yl)methyl)acrylamide Acrylamide-linked benzofuran 6-aminopyridin-3-yl Fluorinated pyrrolidine and acrylamide linker Not reported

Key Observations:

Heterocyclic Substituents: The target compound’s benzofuran-2-yl group distinguishes it from analogs like 7a–7c (benzothiazole, benzimidazole, or benzoxazole substituents) . Benzofuran’s oxygen-rich structure may confer distinct electronic or steric properties compared to sulfur- or nitrogen-containing heterocycles. The compound from incorporates a benzofuran core but links it to an aminopyridine via an acrylamide group, highlighting divergent strategies for functionalization .

In contrast, the acrylamide linker in ’s compound suggests flexibility and conformational diversity, which could influence target binding .

However, the hydroxypropyl side chain in the target compound may require additional steps, such as protection/deprotection of the hydroxyl group.

Structural Implications :

  • The 1-methyl and 2-oxo groups on the pyridone ring are conserved across analogs, suggesting a shared pharmacophoric element. Substituent variations likely modulate solubility, bioavailability, and target affinity.

Biological Activity

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, commonly referred to as a benzofuran derivative, is a complex organic molecule characterized by its unique structural features, including a benzofuran moiety and a dihydropyridine carboxamide framework. This compound has garnered significant attention in scientific research due to its potential biological activities, notably in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N2O4C_{18}H_{18}N_{2}O_{4} with a molecular weight of 326.3 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₄
Molecular Weight 326.3 g/mol
CAS Number 1448054-61-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Benzofuran Moiety : This can be achieved through cyclization reactions involving phenols and aldehydes.
  • Attachment of Hydroxypropyl Group : Introduced via Grignard reaction or other nucleophilic addition methods.
  • Construction of Dihydropyridine Carboxamide : Often formed through Hantzsch synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . Research indicates that derivatives with benzofuran structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

A study assessing the cytotoxic effects of benzofuran derivatives found that specific compounds significantly inhibited cell growth in leukemia (K562), lung (NCI-H460), and ovarian cancer cell lines. For instance:

Cell LineInhibition Rate (%)
K562 (Leukemia)56.84
NCI-H460 (Lung)80.92
OVCAR-4 (Ovarian)56.45

These findings suggest that the compound may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The proposed mechanism of action for this compound involves interaction with cellular targets that modulate signaling pathways crucial for cell survival and apoptosis:

  • Interaction with Enzymes/Receptors : The benzofuran moiety may engage with specific enzymes or receptors, altering their activity.
  • Enhanced Solubility : The hydroxypropyl group improves the compound's solubility and bioavailability.
  • Ion Channel Interaction : The dihydropyridine structure may influence ion channels, affecting cellular signaling pathways.

Other Biological Activities

In addition to its anticancer properties, benzofuran derivatives have been investigated for various other biological activities:

  • Antimicrobial Activity : Some studies suggest potential antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Research indicates that certain derivatives may exhibit anti-inflammatory activity.

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer:

  • Start with a modified Ullmann condensation or nucleophilic substitution, as demonstrated in analogous dihydropyridine-carboxamide syntheses (e.g., reacting 2-chloronicotinic acid with substituted anilines in pyridine/p-toluenesulfonic acid systems) .
  • Key variables to optimize: stoichiometry (e.g., 1:1.1 molar ratio of acid to amine), catalyst loading (e.g., 15 mol% p-TsOH), and solvent systems (aqueous/organic mixtures for reflux). Monitor reaction progress via TLC or HPLC.
  • Post-synthesis purification via slow methanol evaporation yields crystalline products suitable for structural validation .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • X-ray crystallography (e.g., single-crystal analysis) resolves tautomeric forms (keto-amine vs. hydroxy-pyridine) and confirms planar conformations via dihedral angle measurements (e.g., 8.38° between aromatic rings in analogs) .
  • NMR spectroscopy identifies proton environments (e.g., lactam NH at δ 10–12 ppm, hydroxypropyl protons at δ 4–5 ppm).
  • IR spectroscopy verifies carbonyl stretches (1650–1750 cm⁻¹ for amide/keto groups) .

Advanced Research Questions

Q. How do tautomeric equilibria impact the compound’s reactivity and intermolecular interactions?

Methodological Answer:

  • Use X-ray crystallography to confirm dominant tautomers (e.g., keto-amine forms in analogs due to intramolecular N–H⋯O hydrogen bonding) .
  • Compare with DFT calculations to model tautomeric stability (e.g., assess energy differences between keto and enol forms).
  • Experimentally perturb equilibria via pH adjustments (e.g., acidic/basic conditions) and monitor spectral shifts via UV-Vis or NMR .

Q. What strategies validate intermolecular interactions influencing crystallographic packing?

Methodological Answer:

  • Analyze hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯O interactions, as seen in bromo/methyl-substituted analogs) using crystallographic data (e.g., Table 2 in ).
  • Perform Hirshfeld surface analysis to quantify interaction contributions (e.g., π-π stacking vs. H-bonding).
  • Compare with isostructural analogs (e.g., Cl vs. Br substituents) to assess halogen effects on packing efficiency .

Q. How can researchers design bioactivity assays targeting dihydropyridine derivatives?

Methodological Answer:

  • Prioritize radical scavenging assays (e.g., DPPH or β-carotene/linoleic acid systems) to evaluate antioxidant potential, as used for hydroxamic acid derivatives .
  • Screen for enzyme inhibition (e.g., acetylcholinesterase or cyclooxygenase) using fluorometric/colorimetric readouts.
  • Use in vitro cytotoxicity models (e.g., mammalian cell lines) with dose-response curves (IC₅₀ calculations) .

Q. How do substituent modifications (e.g., benzofuran vs. furyl groups) affect structure-activity relationships (SAR)?

Methodological Answer:

  • Synthesize analogs with varying aryl groups (e.g., replacing benzofuran with 2-furyl or phenylthio moieties) and compare bioactivity .
  • Perform molecular docking to predict binding affinities (e.g., with antioxidant or enzyme targets).
  • Correlate electronic properties (Hammett σ values) with experimental IC₅₀ data to identify pharmacophoric features .

Q. What experimental approaches assess stability under physiological conditions?

Methodological Answer:

  • Conduct thermal stability studies via DSC/TGA to determine decomposition thresholds.
  • Evaluate hydrolytic stability in simulated gastric fluid (pH 1.2–3) and intestinal fluid (pH 6.8–7.4) using HPLC quantification.
  • Test photostability under UV/visible light with controlled irradiation times .

Q. How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers.
  • Use X-ray crystallography to confirm absolute configuration if single crystals form (e.g., R/S assignments via Flack parameters) .
  • Optimize asymmetric synthesis conditions (e.g., chiral catalysts or enantioselective enzymes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.